molecular formula C17H19NO6 B11138185 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11138185
M. Wt: 333.3 g/mol
InChI Key: VASAPJDDSRUIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-9-11-5-6-13(19)10(2)16(11)24-17(23)12(9)8-14(20)18-7-3-4-15(21)22/h5-6,19H,3-4,7-8H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

VASAPJDDSRUIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Temperature Control

  • Pechmann Condensation : Yields drop below 70% at temperatures <70°C due to incomplete cyclization.

  • Acetylation : Excess heat (>50°C) leads to diacetylated byproducts.

Solvent Selection

StepOptimal SolventYield Improvement
Coumarin SynthesisEthanol+15% vs. DCM
Amide CouplingDMF+20% vs. THF

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Pechmann Condensation High regioselectivityRequires strong acids
Schotten-Baumann Mild conditionsLow yields (~50%)
EDC/NHS Coupling High efficiencyCostly reagents

Challenges and Limitations

  • Low Solubility : The coumarin intermediate requires polar aprotic solvents (e.g., DMF) for reactions, complicating purification.

  • Byproduct Formation : Over-acetylation at position 5 occurs without strict temperature control .

Chemical Reactions Analysis

Types of Reactions

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The acetyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: :

Biological Activity

The compound 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid , also known as a derivative of coumarin, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
  • Molecular Formula : C₁₄H₁₄O₅
  • CAS Number : 500203-88-3

Structural Features

The molecule features a coumarin moiety with a hydroxyl group at position 7 and an acetylamino side chain. This unique structure is believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that coumarin derivatives, including the target compound, exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures were effective in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

Several studies have explored the anticancer potential of coumarin derivatives. For instance, compounds structurally related to 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid have shown cytotoxic effects against various cancer cell lines. Notably, a related compound demonstrated an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, suggesting that modifications in the coumarin structure could enhance anticancer efficacy .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory activities. The target compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation. Research has indicated that similar compounds can modulate pathways involved in inflammation, such as NF-kB and COX enzymes .

Antimicrobial Activity

Preliminary studies suggest that coumarin derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial strains, although specific data on this particular derivative is limited. Further investigation into its spectrum of activity is warranted.

Case Study 1: Coumarin Derivatives in Cancer Research

In a comparative study of several coumarin derivatives, it was found that modifications at the hydroxyl or acetyl positions significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

Case Study 2: Antioxidant Efficacy Assessment

A series of experiments assessed the antioxidant capacity of various coumarins using DPPH and ABTS assays. The results indicated that compounds with hydroxyl substitutions exhibited superior radical scavenging abilities compared to their methoxy counterparts. This finding underscores the potential of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid as a potent antioxidant agent .

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantSignificant free radical scavenging
AnticancerIC50 = 6.7 µg/mL against leukemia cells
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against bacterial strains (needs further study)

Scientific Research Applications

Biological Activities

Research indicates that 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid exhibits various biological activities:

  • Antioxidant Properties : The compound's hydroxyl groups contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant therapies.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial formulations.
  • Enzyme Inhibition : It has been shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

Applications in Pharmaceuticals

The unique properties of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid make it suitable for several pharmaceutical applications:

  • Drug Development : Its enzyme inhibition properties position it as a lead compound for developing new drugs targeting metabolic disorders and neurodegenerative diseases.
  • Formulation in Nutraceuticals : Due to its antioxidant properties, it can be incorporated into dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To highlight the uniqueness of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-{[(7-hydroxy...butanoic acidCoumarin core with acetyl and butanoic groupsAntimicrobial, antioxidant
7-HydroxycoumarinCoumarin core onlyAntioxidant
WarfarinCoumarin core with different functional groupsAnticoagulant
DiosmetinFlavonoid structureAntioxidant

This table illustrates how the specific functionalities of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid may offer distinct advantages in therapeutic contexts compared to other compounds.

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural integrity of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the coumarin core (7-hydroxy, 4,8-dimethyl groups) and the acetyl-amino butanoic acid sidechain. For example, the 2-oxo group in the chromen ring typically resonates at δ ~160–165 ppm in 13C^{13}C-NMR .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (expected m/z for C18_{18}H19_{19}NO7_{7}: ~361.37) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700–1750 cm1^{-1} for the lactone and acetyl groups) and O-H/N-H stretches (~3200–3500 cm1^{-1}) .

Q. What synthetic routes are documented for this compound, and what are critical reaction conditions?

  • Methodological Answer :
    • Coumarin Core Synthesis : Start with 7-hydroxy-4,8-dimethylcoumarin, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H2_2SO4_4) .
    • Acetylation and Amidation : React the coumarin with chloroacetyl chloride in dry DCM under N2_2, followed by coupling with 4-aminobutanoic acid using EDC/HOBt in DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
    • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer :
    • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use HPLC to quantify solubility limits .
    • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV. Adjust buffer composition (e.g., add antioxidants like ascorbic acid) if oxidative degradation is observed .

Advanced Research Questions

Q. How to resolve contradictory data in the compound’s biological activity across different assay models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
    • Assay Optimization : Standardize assay conditions (e.g., cell line viability, incubation time, and metabolite interference checks). For example, discrepancies in IC50_{50} values may arise from differences in serum protein binding .
    • Pharmacokinetic Analysis : Use LC-MS/MS to measure plasma/tissue concentrations in vivo and correlate with in vitro EC50_{50}. Adjust for bioavailability factors (e.g., plasma protein binding, first-pass metabolism) .
    • Embedded Experimental Design : Combine quantitative dose-response data with qualitative mechanistic studies (e.g., Western blot for target protein modulation) to triangulate results .

Q. What computational strategies can predict the compound’s interaction with cytochrome P450 enzymes to assess metabolic liability?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with CYP3A4/2D6. Focus on the coumarin core’s potential for hydroxylation .
    • Metabolite Prediction : Employ tools like MetaSite or ADMET Predictor to identify probable oxidation sites (e.g., methyl groups on the coumarin ring) .
    • Validation : Synthesize predicted metabolites (e.g., 7-hydroxy derivatives) and confirm structures via NMR/MS .

Q. How to design a study evaluating the compound’s pH-dependent stability and degradation pathways?

  • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation products via UPLC-QTOF-MS .
    • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify critical pH ranges where degradation accelerates (e.g., pH >8 for lactone ring hydrolysis) .
    • Mechanistic Probes : Use isotopically labeled compounds (e.g., 2H^2H-labeled butanoic acid) to trace hydrolysis pathways .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

  • Methodological Answer :
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor acetylation/amidation reactions in real time .
    • Quality Control : Establish strict specifications for intermediates (e.g., coumarin purity ≥98% via HPLC) and final product (e.g., chiral purity confirmed by chiral HPLC) .
    • Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, solvent ratio) and minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.